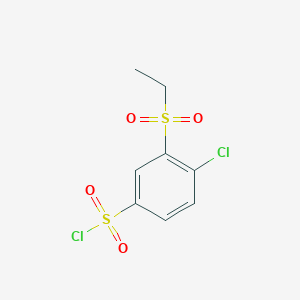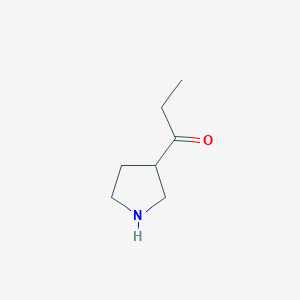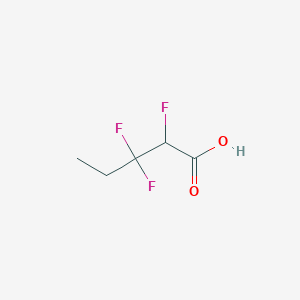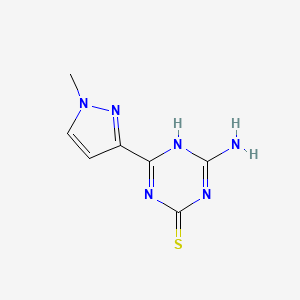
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aldehyde with a methylene active compound under basic conditions. For instance, the reaction between 2-amino-1,3-thiazole and an appropriate aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide can yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using solvent-free conditions and catalysts like silicon tetrachloride (SiCl4) to improve yield and reduce by-products. The reaction is typically conducted at elevated temperatures (100-110°C) to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is unique due to its specific structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C7H8N2OS |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h2,4H,1,3H2,(H2,8,9) |
Clave InChI |
AJZYPPDUOSJGGR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)




![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)


![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)




